7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic molecule that features a unique combination of structural motifs This compound contains a benzodioxepin ring, a furan ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. The key steps may include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the Triazolopyrimidine Core: This can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine:
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe to study biological processes or as a tool in biochemical assays.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrimidine core may play a key role in binding to these targets, while the benzodioxepin and furan rings may enhance the compound’s stability and specificity.
Comparison with Similar Compounds
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine: can be compared with other compounds that contain similar structural motifs:
Benzodioxepin Derivatives: These compounds share the benzodioxepin ring and may have similar stability and reactivity.
Furan Derivatives: Compounds with a furan ring may exhibit similar electronic properties.
Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core and may have similar biological activity.
The uniqueness of This compound lies in the combination of these three structural motifs, which may confer unique properties and applications.
Properties
Molecular Formula |
C18H14N4O3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14N4O3/c1-3-15(24-8-1)17-20-18-19-7-6-13(22(18)21-17)12-4-5-14-16(11-12)25-10-2-9-23-14/h1,3-8,11H,2,9-10H2 |
InChI Key |
HXEIMPHCICATNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=CO5)OC1 |
Origin of Product |
United States |
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